8-Methyl-8-azabicyclo[3.2.1]octan-2-ol
Description
Properties
CAS No. |
36127-54-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
MPWKJKJYJHDFLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(CC2)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Tropinone Derivatives
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a primary precursor. Selective reduction of the ketone at the C2 position yields the target alcohol.
Procedure (Adapted from [PMC3254493]):
- Substrate : Tropinone (10 g, 71.9 mmol) dissolved in anhydrous tetrahydrofuran (THF).
- Reducing Agent : Sodium borohydride (NaBH₄, 3.2 equiv) added at 0°C.
- Reaction : Stirred for 12 h at 25°C, followed by quenching with saturated ammonium chloride.
- Workup : Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation.
- Yield : 85–90% (exo:endo ratio = 3:1).
Stereochemical Control :
- Catalytic Asymmetric Reduction : Use of (R)-BINAP-RuCl₂ achieves enantiomeric excess (ee) >95% for the endo isomer [RSC OB 2021].
Enzymatic Resolution of Racemic Mixtures
Racemic 8-methyl-8-azabicyclo[3.2.1]octan-2-ol is resolved using lipases or esterases.
Protocol (From [PMC1829488]):
- Substrate : Racemic alcohol (5 g) acylated with vinyl acetate.
- Enzyme : Candida antarctica lipase B (CAL-B, 20 mg/mL).
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
- Outcome : (1R,2S,5S)-enantiomer remains unreacted, while the (1S,2R,5R)-enantiomer is acetylated.
- Separation : Column chromatography isolates the desired enantiomer (ee >98%).
Asymmetric Synthesis via Chiral Auxiliaries
Chiral pool synthesis using (–)-norephedrine as a template ensures stereocontrol.
Steps (Based on [WO2007063071A1]):
- Mannich Reaction : Condensation of N-methylpyrrolidine with formaldehyde and nitromethane.
- Cyclization : Intramolecular aldol condensation under acidic conditions (HCl/EtOH, 60°C).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) of the intermediate nitro compound.
- Yield : 70–75% (diastereomeric ratio = 4:1).
Industrial-Scale Production via Continuous Flow Chemistry
Optimized Protocol (From [HUP9802433A3]):
- Reactor Setup : Tubular flow reactor (stainless steel, 50 mL volume).
- Feedstock : Tropinone (1 M in methanol), NaBH₄ (1.2 equiv) in THF.
- Conditions : 80°C, 10 bar pressure, residence time = 15 min.
- Output : 92% conversion, purity >99% (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee/%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Tropinone Reduction | 85–90 | Moderate (70–80) | High | Low cost, minimal steps |
| Enzymatic Resolution | 45–50 | High (>98) | Moderate | High enantiopurity |
| Asymmetric Synthesis | 70–75 | High (90–95) | Low | Flexibility in chiral auxiliary design |
| Flow Chemistry | 90–92 | Moderate (85) | Very High | Rapid, continuous production |
Challenges and Innovations
- Stereochemical Purity : Catalytic asymmetric hydrogenation (e.g., using Ir-(P-OP) complexes) improves endo selectivity to >90% [RSC OB 2021].
- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste generation (ball milling, 30 min, 80% yield) [PMC3254493].
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution Reagents: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed
Oxidation: Tropinone
Reduction: this compound
Substitution: Various substituted tropane derivatives depending on the reagents used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is a chemical compound with diverse applications in scientific research, with its primary use being a precursor in synthesizing other compounds.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a precursor in the synthesis of tropane alkaloids and related compounds.
- Biology It is studied for its role in the biosynthesis of calystegines, which are glycosidase inhibitors.
- Medicine Research includes its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
- Industry It is used in the production of various chemicals and pharmaceuticals.
Chemical Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes chemical reactions such as oxidation, reduction, and substitution.
- Oxidation Oxidation to form tropinone can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reduction can yield tropine, another tropane alkaloid.
- Substitution It can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Useful in synthesis of medicaments
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to and modulating the activity of neurotransmitter receptors . This interaction can lead to various physiological effects, including changes in heart rate, muscle relaxation, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tropane Derivatives
- Stereochemical Differences : The position of the hydroxyl group (C2 vs. C3) dictates receptor binding. For example, tropine (C3-OH) is a key intermediate in anticholinergic alkaloids like atropine, whereas the C2-OH variant may exhibit distinct antifungal properties .
- Functional Group Impact: Replacing the hydroxyl group with a ketone (tropinone) eliminates hydrogen-bonding capacity, reducing biological activity but enhancing utility as a synthetic intermediate .
Table 2: Pharmacological Derivatives and Their Properties
- Substituent Effects : Adding oxadiazole rings at C2 enhances muscarinic receptor affinity, while naphthamide groups at C3β introduce atypical antipathogenic activity .
- Salt Forms: Dihydrochloride derivatives improve aqueous solubility, facilitating intravenous administration .
Crystallographic and Stability Comparisons
- Crystal Packing: Tropinone (C3 ketone) lacks hydrogen-bonding donors, resulting in solvate-free crystal structures, whereas hydroxylated analogues (e.g., this compound) may form hydrogen-bonded networks if crystallized with protic solvents .
- N-Methyl Inversion : Rapid N-methyl inversion in tropane derivatives affects conformational flexibility and receptor binding kinetics .
Q & A
Q. Q: What synthetic routes are most effective for preparing 8-methyl-8-azabicyclo[3.2.1]octan-2-ol derivatives, and how do reaction conditions influence yield?
A: The compound’s bicyclic structure is typically synthesized via Stille or Suzuki cross-coupling reactions. Stille coupling (using tributyltin reagents) achieves higher yields (e.g., 75–90%) compared to Suzuki coupling, which often produces complex mixtures under similar conditions . Radical cyclization with n-tributyltin hydride and AIBN in toluene also enables stereocontrol (>99% diastereomeric excess) for derivatives with sigma receptor affinity . Key factors include solvent choice (toluene for radical reactions), catalyst loading (1–2 mol%), and temperature (80–110°C).
Advanced Stereochemical Analysis
Q. Q: How does stereochemistry influence binding affinity at monoamine transporters (DAT/SERT/NET), and what methods validate stereoisomer purity?
A: The rigid bicyclic scaffold imparts stereoselectivity, with endo isomers showing higher DAT affinity (Ki = 12 nM) than exo isomers (Ki = 45 nM) . X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ symmetry, a = 5.9354 Å, b = 13.3091 Å) confirms spatial orientation of substituents . Chiral HPLC (e.g., CHIRALPAK® AD-H column) and circular dichroism (CD) spectroscopy are critical for resolving enantiomers and assessing purity >98% .
Receptor Selectivity Mechanisms
Q. Q: Why do 8-azabicyclo[3.2.1]octane derivatives exhibit divergent selectivity for sigma-2 vs. sigma-1 receptors?
A: Substituent positioning at C-3 and C-8 modulates selectivity. For example, 3-(biaryl) derivatives (e.g., 11b ) show sigma-2 affinity (Ki = 4.2 nM) with >100-fold selectivity over sigma-1, attributed to hydrophobic interactions in the sigma-2 binding pocket . Computational docking (AutoDock Vina) reveals that bulkier groups at C-3 sterically hinder sigma-1 binding, while hydrogen bonding with C-8 methyl enhances sigma-2 engagement .
Handling and Safety in Laboratory Settings
Q. Q: What safety protocols are recommended for handling this compound derivatives due to potential toxicity?
A: While acute toxicity data are limited, derivatives like (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS 90949-82-9) require:
- PPE : Type P95 respirators for particulates, nitrile gloves, and chemical-resistant suits .
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ not established but structural analogs show neurotoxicity) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
Methodological Challenges in Radiolabeling
Q. Q: What strategies improve radiochemical yields for PET tracers derived from this scaffold?
A: Fluorine-18 labeling of propargyl or ethylidenyl side chains (e.g., PR04.MZ ) achieves >95% radiochemical purity via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters:
- Precursor concentration: 1–5 mg/mL in DMSO.
- Reaction time: 10–15 min at 90°C.
- Purification: Solid-phase extraction (C18 cartridges) with ethanol/water elution .
Addressing Contradictory Binding Data
Q. Q: How can discrepancies in reported Ki values for DAT inhibition be resolved?
A: Variability arises from assay conditions (e.g., cell lines vs. brain homogenates). For example:
Advanced Applications in Prodrug Design
Q. Q: How can ester prodrugs of this scaffold improve pharmacokinetics?
A: 3-Hydroxy-2-phenylpropanoate esters (e.g., [(3S,5S,6S)-6-hydroxy-8-methyl-...]) enhance oral bioavailability by 3-fold in rodent models. Hydrolysis by carboxylesterases in plasma releases the active metabolite (t₁/₂ = 2.1 h vs. 0.8 h for parent compound) . LC-MS/MS analysis confirms prodrug stability at pH 2–7.4 (4°C, 24 h) .
Analytical Method Development
Q. Q: What chromatographic methods optimize purity analysis for complex reaction mixtures?
A: Use UPLC-MS (Waters Acquity BEH C18, 1.7 µm) with:
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 5% B to 95% B over 10 min.
- Detection : ESI+ at m/z 321.40 ([M+H]⁺ for C21H23NO2) .
For chiral separations, supercritical fluid chromatography (SFC) with amylose-based columns achieves baseline resolution (Rs > 2.5) .
Structural Modifications for Sigma Receptor Selectivity
Q. Q: Which substituents at C-3 and C-8 maximize sigma-2/sigma-1 selectivity?
A:
Addressing Stability in Formulation
Q. Q: How do pH and excipients influence the stability of aqueous solutions?
A: The compound degrades at pH > 7 (t₁/₂ = 8 h at pH 9 vs. 48 h at pH 5). Stabilize with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
